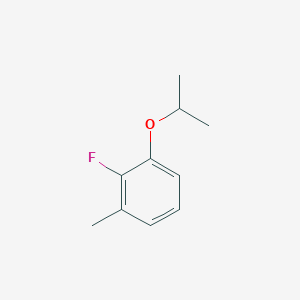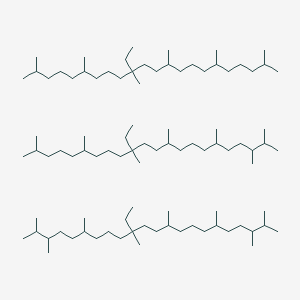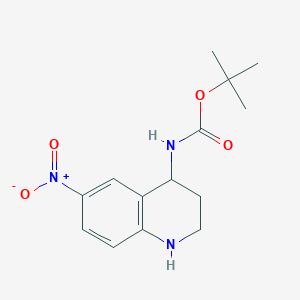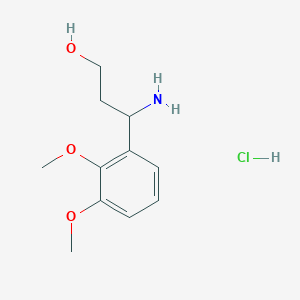
(R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N,2-Dimethyl-N-phenylpropane-2-sulfinamide is a chiral sulfinamide compound widely used in organic synthesis. Its unique structure, featuring a sulfinamide group attached to a phenyl ring and a chiral center, makes it a valuable reagent in asymmetric synthesis and chiral resolution processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,2-Dimethyl-N-phenylpropane-2-sulfinamide typically involves the reaction of ®-2-amino-2-methyl-1-propanol with phenylsulfinyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The reaction proceeds as follows:
(R)-2-amino-2-methyl-1-propanol+phenylsulfinyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of ®-N,2-Dimethyl-N-phenylpropane-2-sulfinamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-N,2-Dimethyl-N-phenylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinamide can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfinamide derivatives.
Wissenschaftliche Forschungsanwendungen
®-N,2-Dimethyl-N-phenylpropane-2-sulfinamide has numerous applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Employed in the synthesis of chiral drugs and biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ®-N,2-Dimethyl-N-phenylpropane-2-sulfinamide involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions. The sulfinamide group can coordinate with metal catalysts, facilitating enantioselective transformations. The chiral center in the compound helps in the formation of chiral products by controlling the spatial arrangement of reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide: The enantiomer of the compound, used similarly in asymmetric synthesis.
N-Phenylsulfinylamine: Lacks the chiral center, used in non-chiral synthesis.
N-Methyl-N-phenylsulfinamide: Similar structure but with different substituents, used in various organic reactions.
Uniqueness
®-N,2-Dimethyl-N-phenylpropane-2-sulfinamide is unique due to its chiral center, making it highly valuable in asymmetric synthesis. Its ability to induce chirality in target molecules sets it apart from other sulfinamide compounds.
Eigenschaften
Molekularformel |
C11H17NOS |
|---|---|
Molekulargewicht |
211.33 g/mol |
IUPAC-Name |
N,2-dimethyl-N-phenylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H17NOS/c1-11(2,3)14(13)12(4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI-Schlüssel |
IJDUIPHIFHJZKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)N(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B12103501.png)

![(3',7-Diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B12103505.png)

![benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate](/img/structure/B12103514.png)

![2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate](/img/structure/B12103521.png)



![1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B12103539.png)

![2-pentyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12103558.png)

